2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide
Description
2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes chlorine, fluorine, and a trimethylcyclohexyl group attached to a benzamide core
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF2NO/c1-9-4-10(8-16(2,3)7-9)20-15(21)11-5-13(18)14(19)6-12(11)17/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRKSSIXIDGZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzamides and derivatives with different alkyl groups. Examples include:
- 2-chloro-4,5-difluoro-N-(3,3,5-trimethylcyclohexyl)benzamide
- 2,3-difluoro-5-chloropyridine
- 2-fluoro-5-fluoroalkoxypyridines .
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the trimethylcyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
